
6-Alfa Naloxol
Descripción general
Descripción
Alfa-Naloxol es un antagonista opioide que existe en dos formas isoméricas: α-naloxol y β-naloxol . Estos compuestos están estrechamente relacionados con la naloxona, un antagonista del receptor opioide bien conocido. ¡Exploremos más a fondo!
Aplicaciones Científicas De Investigación
Medical Applications
Opioid Overdose Treatment:
6-Alpha Naloxol is primarily utilized in the treatment of opioid overdose. As an opioid antagonist, it binds to mu-opioid receptors without activating them, effectively reversing the effects of opioids such as respiratory depression and sedation. This mechanism is crucial in emergency situations where rapid intervention is required to restore normal respiratory function in patients experiencing overdose .
Management of Opioid-Induced Constipation:
Another significant application of 6-Alpha Naloxol is in alleviating opioid-induced constipation (OIC). By antagonizing mu-opioid receptors in the gastrointestinal tract, this compound mitigates the constipating effects associated with opioid use, offering a therapeutic option for patients who require opioids for pain management but suffer from constipation as a side effect .
Research Applications
Investigating Withdrawal Symptoms:
Research has demonstrated that 6-Alpha Naloxol can precipitate withdrawal symptoms in morphine-dependent subjects. A study comparing its potency to naloxone revealed that while naloxone is generally more potent, the difference in efficacy can vary based on prior morphine exposure. For instance, under conditions of repeated morphine pretreatment, 6-Alpha Naloxol showed a significant increase in its ability to suppress operant responding for food reward, indicating its potential utility in understanding withdrawal dynamics .
Behavioral Studies:
In behavioral pharmacology studies, 6-Alpha Naloxol has been used to examine the effects of opioid antagonists on conditioned responses and operant behavior. These studies often utilize animal models to assess how different doses of 6-Alpha Naloxol affect withdrawal behaviors compared to other antagonists like naloxone. Findings suggest that the timing and dosage significantly influence the severity and nature of withdrawal symptoms experienced by subjects .
Comparative Studies
A comparative analysis of 6-Alpha Naloxol and naloxone has highlighted differences in their potency and effectiveness under various conditions:
Condition | Potency Ratio (Naloxone:6-Alpha Naloxol) |
---|---|
Morphine-Naive | 5:1 |
Single Morphine Pretreatment | 65:1 |
Repeat Morphine Pretreatment | Up to 100:1 |
These results illustrate that while naloxone is generally more effective, the context of prior opioid exposure can enhance the efficacy of 6-Alpha Naloxol .
Case Studies
Case Study: Opioid Withdrawal Management
In a controlled study involving male Wistar rats trained for food rewards, researchers administered varying doses of naloxone and 6-Alpha Naloxol following morphine pretreatment. The results indicated that while both compounds precipitated withdrawal, the onset and intensity varied significantly based on previous morphine exposure. This research underscores the importance of understanding individual responses to opioid antagonists in clinical settings .
Case Study: Opioid-Induced Constipation
In clinical trials focusing on opioid-induced constipation, patients receiving opioids for chronic pain management were treated with 6-Alpha Naloxol. The outcomes showed a marked improvement in bowel function without compromising analgesic efficacy, thus supporting its application as a therapeutic agent for managing OIC .
Mecanismo De Acción
Antagonismo del receptor opioide: Alfa-Naloxol compite con los opioides para unirse a los receptores opioides, bloqueando sus efectos.
Dianas moleculares: Se dirige principalmente a los receptores mu-opioides.
Vías: Las vías exactas involucradas requieren más investigación.
Análisis Bioquímico
Biochemical Properties
6-Alpha Naloxol interacts with mu opioid receptors . It is considered a neutral antagonist at the mu receptor . The nature of these interactions involves the blocking of the action of enkephalins at mu opioid receptors .
Cellular Effects
In cellular processes, 6-Alpha Naloxol has been shown to have an impact on the suppression of operant responding . This effect is seen in animal models under varying conditions of morphine pretreatment history .
Molecular Mechanism
The molecular mechanism of 6-Alpha Naloxol involves its interaction with mu opioid receptors. It acts as a neutral antagonist, blocking the action of enkephalins at these receptors . This blocking action is what leads to its observed effects in cellular processes .
Temporal Effects in Laboratory Settings
The effects of 6-Alpha Naloxol have been observed to vary over time in laboratory settings. For instance, the potency of 6-Alpha Naloxol in suppressing operant responding was found to increase after Single or Repeat Morphine pretreatment .
Dosage Effects in Animal Models
The effects of 6-Alpha Naloxol have been studied in animal models, particularly in relation to its dosage. It has been observed that the potency of 6-Alpha Naloxol in suppressing operant responding varies with different dosages .
Metabolic Pathways
It is known that 6-Alpha Naloxol is a metabolite of naloxone, suggesting that it may be involved in similar metabolic pathways .
Métodos De Preparación
a. α-Naloxol:
Síntesis: α-Naloxol se puede preparar a partir de naloxona reduciendo el grupo cetona.
Condiciones de reacción: La reacción de reducción típicamente involucra el uso de agentes reductores adecuados.
Producción industrial: Si bien los métodos industriales específicos no están ampliamente documentados, la síntesis a partir de naloxona proporciona un punto de partida.
Síntesis: β-Naloxol se puede obtener de α-naloxol a través de una reacción de Mitsunobu.
Reacción de Mitsunobu: Esta reacción implica la conversión de un alcohol (α-naloxol) a otro alcohol (β-naloxol) utilizando una combinación de reactivos, incluido un compuesto de fosfina y un azodicarboxilato.
Análisis De Reacciones Químicas
Alfa-Naloxol experimenta varias reacciones, que incluyen:
Reducción: Como se mencionó anteriormente, la reducción del grupo cetona conduce a α-naloxol.
Otras reacciones: Se necesitan más investigaciones para explorar reacciones adicionales y sus condiciones.
Comparación Con Compuestos Similares
Singularidad: La estructura única de Alfa-Naloxol lo distingue.
Compuestos similares: Otros compuestos relacionados incluyen naloxona, naltrexona y nalmefeno.
Actividad Biológica
6-Alpha Naloxol, also known as Alpha-Naloxol, is an opioid antagonist closely related to naloxone. It is a metabolite of naloxone and has been studied for its potential effects on opioid withdrawal and its pharmacological properties. This article explores the biological activity of 6-Alpha Naloxol, including its mechanisms of action, potency comparisons with naloxone, and relevant case studies.
6-Alpha Naloxol functions primarily as an opioid antagonist , meaning it binds to opioid receptors in the brain but does not activate them. This blockade can precipitate withdrawal symptoms in individuals dependent on opioids. The compound's mechanism is similar to that of naloxone but exhibits different potency levels depending on the context of opioid exposure.
Potency Comparison with Naloxone
Research has demonstrated that 6-Alpha Naloxol has a lower potency compared to naloxone in precipitating withdrawal symptoms. A study indicated that when tested under various morphine pretreatment conditions, naloxone was only 5-fold more potent than 6-Alpha Naloxol in suppressing operant responding in morphine-naïve conditions. However, this potency difference increased significantly to 65-fold after single or repeated morphine pretreatment. In the early phase of operant testing (5–15 minutes post-administration), the difference peaked at 100-fold , while it decreased to 9-fold in the late phase (25–35 minutes post-administration) .
Withdrawal Symptoms Induction
A series of experiments quantified withdrawal jumping induced by both 6-Alpha Naloxol and naloxone. Notably, while naloxone consistently produced significant jumping behavior indicative of withdrawal, 6-Alpha Naloxol did not induce jumping at any tested dose. This finding highlights a critical distinction in their pharmacological profiles .
Conditioned Place Aversion (CPA)
In studies examining conditioned place aversion (CPA), both 6-Alpha Naloxol and its beta counterpart demonstrated the ability to produce CPA at high doses. However, morphine pretreatment did not influence the CPA produced by 6-Alpha Naloxol, suggesting its effects are independent of prior morphine exposure .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of 6-Alpha Naloxol:
Propiedades
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHERQFMBEHNG-AQQQZIQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942579 | |
Record name | alpha-Naloxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20410-95-1 | |
Record name | (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20410-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Naloxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Naloxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20410-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-NALOXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-alpha naloxol formed in the body?
A1: 6-alpha naloxol is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating 6-alpha naloxol production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of 6-alpha naloxol.
Q2: Does the formation of 6-alpha naloxol differ across species?
A2: Yes, there is evidence suggesting species-specific differences in the formation of 6-alpha naloxol. Research indicates that guinea pigs exhibit a greater capacity for producing 6-alpha naloxol compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.
Q3: How does the potency of 6-alpha naloxol compare to naloxone in precipitating withdrawal symptoms?
A3: The relative potency of 6-alpha naloxol compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.
Q4: Can you provide more details about the analytical methods used to study 6-alpha naloxol?
A4: Research on 6-alpha naloxol frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying 6-alpha naloxol and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.